![molecular formula C26H32O6 B14721012 ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate CAS No. 6325-57-1](/img/structure/B14721012.png)
ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its complex structure, which includes multiple functional groups such as esters and phenyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate can be achieved through a multi-step reaction process. One common method involves the reaction of methyl (E)-3-(4-hydroxyphenyl)acrylate with ethyl 2-bromoacetate in the presence of potassium carbonate and dimethylformamide at 80°C for 2 hours . The reaction mixture is then poured into ice water to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The phenyl rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl)acrylate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
Ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate is unique due to its specific structural arrangement, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The presence of both ester and phenyl groups allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
6325-57-1 |
|---|---|
Molekularformel |
C26H32O6 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate |
InChI |
InChI=1S/C26H32O6/c1-5-23(19-9-13-21(14-10-19)31-17-25(27)29-7-3)24(6-2)20-11-15-22(16-12-20)32-18-26(28)30-8-4/h9-16H,5-8,17-18H2,1-4H3/b24-23- |
InChI-Schlüssel |
HPGJCKHTPLFVEI-VHXPQNKSSA-N |
Isomerische SMILES |
CC/C(=C(\CC)/C1=CC=C(C=C1)OCC(=O)OCC)/C2=CC=C(C=C2)OCC(=O)OCC |
Kanonische SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCC(=O)OCC)C2=CC=C(C=C2)OCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


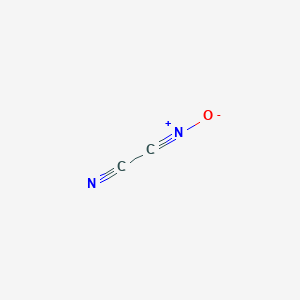
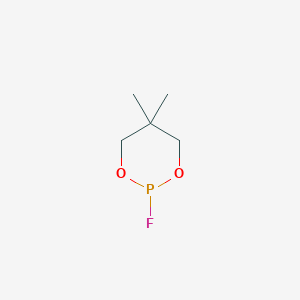


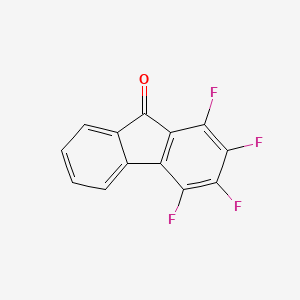
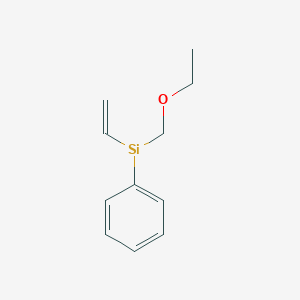
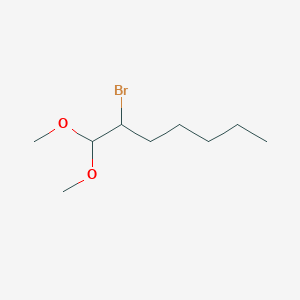
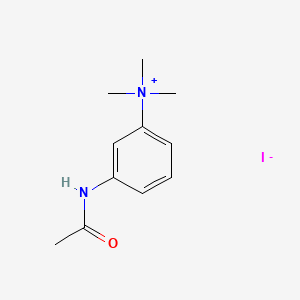

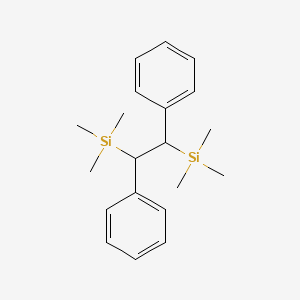
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
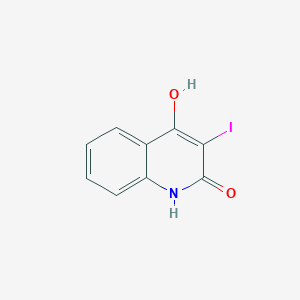
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)

